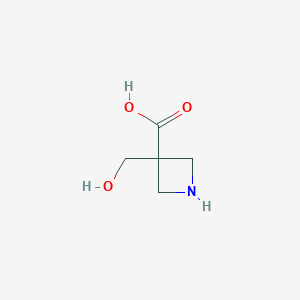

3-(Hydroxymethyl)azetidine-3-carboxylic acid

Description

3-(Hydroxymethyl)azetidine-3-carboxylic acid is a conformationally constrained β-amino acid derivative featuring a four-membered azetidine ring. This compound combines a carboxylic acid group and a hydroxymethyl substituent at the 3-position of the azetidine ring.

Azetidine derivatives are valued in medicinal chemistry for their ability to mimic natural amino acids (e.g., proline) while imposing unique steric and electronic constraints, which can enhance target binding and metabolic stability . The hydroxymethyl group in this compound likely enhances hydrophilicity and provides a handle for further functionalization, making it a versatile building block for bioactive molecules.

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-(hydroxymethyl)azetidine-3-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c7-3-5(4(8)9)1-6-2-5/h6-7H,1-3H2,(H,8,9) |

InChI Key |

CTKOKGGHIAYFMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the cyclization of suitable precursors under basic conditions. For example, the use of potassium carbonate as a base in a solvent system like acetonitrile and methanol can facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The strained azetidine ring facilitates nucleophilic substitution at the hydroxymethyl or carboxylic acid positions:

Oxidation and Reduction Reactions

The hydroxymethyl group undergoes redox transformations under controlled conditions:

Hydrolysis and Decarboxylation

Controlled hydrolysis and decarboxylation are critical for modifying the carboxylic acid group:

Cyclization and Ring-Opening Reactions

The azetidine ring participates in unique cyclization and fragmentation processes:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural complexity:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(PPh₃)₄, boronic acids | Biaryl-substituted azetidines | Expands utility in synthesizing hybrid heterocycles . |

Mechanistic Insights

Scientific Research Applications

Synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid

The synthesis of this compound has been achieved through several methods, including improved processes that avoid toxic reagents. For instance, a notable method involves triflating diethylbis(hydroxymethyl)malonate followed by azetidine ring formation through intramolecular cyclization. This process is operationally simpler and utilizes readily available reagents, making it suitable for large-scale production .

Immunosuppressive Properties

One significant application of this compound is its role as an intermediate in the synthesis of SlPi/Edgl receptor agonists. These agonists have demonstrated immunosuppressive activities, which can be beneficial in treating autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis . The ability to modulate immune responses highlights the compound's potential in therapeutic applications.

Antitumor Activity

Recent studies have identified derivatives of 3-(Hydroxymethyl)azetidine as potent inhibitors of DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms. Inhibition of Polθ presents a promising strategy for targeting BRCA-deficient tumors, with certain derivatives exhibiting significant antiproliferative properties in cancer cells . This positions the compound as a candidate for further development in cancer therapy.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways. For instance, it can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural Analogues: Positional Isomerism and Substituent Effects

Azetidine-2-carboxylic Acid

- Structure : Carboxylic acid at position 2 of the azetidine ring.

- Natural Occurrence : Found in sugar beets (Beta vulgaris) as a gametocidal agent and collagen synthesis inhibitor .

- Biological Activity : Acts as a proline analog, disrupting protein folding and collagen production. Its 3-carboxylic acid counterpart (azetidine-3-carboxylic acid) is a β-proline mimic, offering distinct conformational constraints in peptide design .

- Key Difference : Positional isomerism significantly alters biological activity; the 2-carboxylic acid derivative interferes with natural metabolic pathways, whereas 3-carboxylic acid derivatives are used in peptide engineering .

Azetidine-3-carboxylic Acid

- Structure : Carboxylic acid at position 3 without additional substituents.

- Synthesis : Produced via large-scale hydrolysis and decarboxylation of diethyl bis(hydroxymethyl)malonate intermediates .

- Properties :

- Comparison : The absence of a hydroxymethyl group reduces steric bulk and polarity compared to 3-(hydroxymethyl)azetidine-3-carboxylic acid.

Functionalized Derivatives: Substituent Impact on Properties

3-Aminoazetidine-3-carboxylic Acid

- Synthesis: Hydrogenolysis of ethyl 3-azidoazetidine-3-carboxylates yields the amino-substituted derivative .

- Properties: The amino group introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets. Less hydrophilic (logP ≈ -0.86) compared to the hydroxymethyl derivative due to reduced polarity .

- Applications : Used in peptidomimetics and as a precursor for bioactive molecules .

1-Benzylazetidine-3-carboxylic Acid

- Structure : Benzyl group at position 1, carboxylic acid at position 3.

- Properties :

- Applications : Explored in drug discovery for its balance of rigidity and lipophilicity .

3-(Trifluoromethylthio)azetidine-3-carboxylic Acid

- Synthesis: Derived from tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate via hydrolysis .

- Properties :

- The electron-withdrawing trifluoromethylthio group enhances metabolic stability and alters electronic density.

- Increased steric bulk compared to hydroxymethyl derivatives.

Biological Activity

3-(Hydroxymethyl)azetidine-3-carboxylic acid is a beta-amino acid derivative characterized by its unique azetidine ring structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H9NO3

- Molecular Weight : 131.13 g/mol

- Functional Groups : Hydroxymethyl and carboxylic acid

The presence of both hydroxymethyl and carboxyl groups enhances its reactivity and potential biological interactions, making it a valuable compound for further study.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus .

- Anticancer Potential : Some derivatives of azetidine compounds have shown cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated significant inhibition of cell proliferation in HT-29 colon cancer cells (IC50 = 9 nM) and MCF-7 breast cancer cells (IC50 = 17 nM) .

- Enzyme Interaction : Interaction studies have indicated that this compound may influence specific metabolic pathways by interacting with enzymes or receptors, although detailed mechanisms remain to be fully elucidated .

Synthesis Methods

Various synthesis methods have been reported for producing this compound. These methods often involve the functionalization of azetidine derivatives:

- Oxidation Reactions : Converting the hydroxymethyl group to a carboxyl group can yield various derivatives with altered biological activities.

- Reduction Reactions : The compound can be reduced to form different derivatives, which may exhibit enhanced pharmacological properties .

- Substitution Reactions : The azetidine ring can undergo nucleophilic substitution reactions, allowing for the formation of various substituted products .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Azetidine-2-carboxylic acid | Azetidine ring with carboxyl group | Exhibits different biological activities |

| N-Methylazetidine-2-carboxylic acid | Methyl substitution on azetidine ring | Potentially different pharmacokinetics |

| 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid | Tert-butoxycarbonyl protecting group | Enhanced stability during synthesis |

These compounds differ primarily in their substituents and functional groups, which can significantly influence their biological activity and applications .

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that related azetidine compounds exhibit strong antibacterial activity against various pathogens, indicating potential applications in developing new antibiotics .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives of azetidine compounds possess significant cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy .

- Mechanistic Studies : Further investigation into the mechanism of action revealed that these compounds might target specific molecular pathways, enhancing their therapeutic efficacy .

Q & A

Q. What strategies are used to enhance the compound’s stability in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.